4-Cyano-1H-pyrrole-2-carbohydrazide
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Overview
Description
4-Cyano-1H-pyrrole-2-carbohydrazide is a heterocyclic compound with the molecular formula C6H6N4O. It is a derivative of pyrrole, a five-membered aromatic ring containing nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-1H-pyrrole-2-carbohydrazide typically involves the reaction of 4-Cyano-1H-pyrrole-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-1H-pyrrole-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the pyrrole ring.
Reduction: Amino derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Cyano-1H-pyrrole-2-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Cyano-1H-pyrrole-2-carbohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The cyano and hydrazide groups are particularly reactive and can form covalent bonds with biological molecules, potentially leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole-2-carbohydrazide: Similar structure but lacks the cyano group.
4-Cyano-1H-pyrrole-2-carboxylic acid: Similar structure but contains a carboxylic acid group instead of a carbohydrazide group.
Uniqueness
4-Cyano-1H-pyrrole-2-carbohydrazide is unique due to the presence of both cyano and carbohydrazide functional groups.
Properties
Molecular Formula |
C6H6N4O |
---|---|
Molecular Weight |
150.14 g/mol |
IUPAC Name |
4-cyano-1H-pyrrole-2-carbohydrazide |
InChI |
InChI=1S/C6H6N4O/c7-2-4-1-5(9-3-4)6(11)10-8/h1,3,9H,8H2,(H,10,11) |
InChI Key |
ZEHJCXUDSOVIIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=C1C#N)C(=O)NN |
Origin of Product |
United States |
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